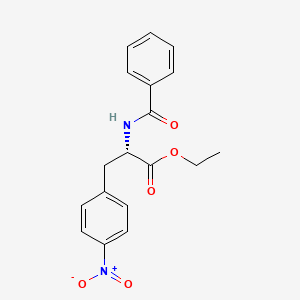

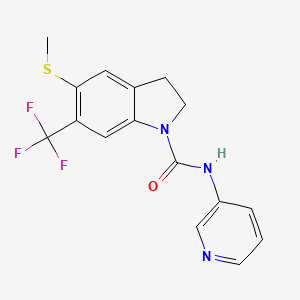

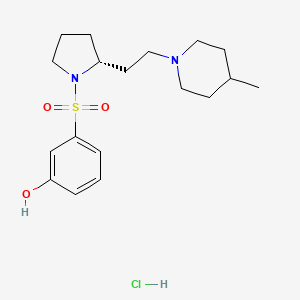

![molecular formula C17H15N3O B1680892 2-メチル-8-(フェニルメトキシ)イミダゾ[1,2-a]ピリジン-3-アセトニトリル CAS No. 76081-98-6](/img/structure/B1680892.png)

2-メチル-8-(フェニルメトキシ)イミダゾ[1,2-a]ピリジン-3-アセトニトリル

概要

説明

2-(2-methyl-8-phenylmethoxy-3-imidazo[1,2-a]pyridinyl)acetonitrile is an imidazopyridine.

科学的研究の応用

胃酸分泌抑制

SCH-28080 は、胃の H+, K±ATPase の強力な阻害剤です . これは K+ 認識部位に結合し、K+ に対して競合的です。 これにより、インビトロおよびインビボの両方で胃酸分泌を効果的に阻害します .

抗潰瘍性

胃酸分泌を阻害する能力があるため、SCH-28080 は抗潰瘍性を示すことがわかっています . これにより、消化性潰瘍などの状態の治療のための潜在的な候補となります。

左右軸確立の研究

SCH-28080 は、発達中の左右軸の確立における H+/K±ATPase の役割を研究するために研究で使用されてきました . この研究は、発達生物学と発生学を理解するために不可欠です。

創薬

SCH-28080 構造の一部であるイミダゾピリジン部分は、医薬品化学における幅広い用途から、「創薬」スキャフォールドとして認識されています . これにより、SCH-28080 は創薬において貴重な化合物となります。

材料科学への応用

イミダゾピリジンは、その構造的特徴から材料科学にも役立ちます . したがって、SCH-28080 は、この分野でも潜在的に応用できる可能性があります。

ATPase 酵素の研究

SCH-28080 は、H+K+ ATPase 酵素活性を研究するために使用されてきました . この研究は、ATPase 酵素の機能と調節を理解するために重要です。

作用機序

Target of Action

The primary target of 2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile, also known as SCH28080, is the gastric H+/K+ ATPase . This enzyme is responsible for the final step in the production of gastric acid in the stomach, making it a key player in the regulation of acid secretion .

Mode of Action

SCH28080 acts as a reversible, K+ competitive inhibitor of the gastric H+/K+ ATPase . It binds to the enzyme in a competitive manner with potassium ions, thereby inhibiting the enzyme’s activity . This results in a decrease in the production of gastric acid .

Biochemical Pathways

By inhibiting the gastric H+/K+ ATPase, SCH28080 disrupts the proton pump that is integral to the production of gastric acid . This leads to a decrease in the acidity of the stomach, which can have downstream effects on processes such as digestion and the absorption of certain drugs .

Result of Action

The primary result of SCH28080’s action is a reduction in gastric acid secretion , which can lead to an increase in gastric pH . This makes it an effective treatment for conditions such as peptic ulcers . In vitro studies have shown that SCH28080 can cause a dose-dependent reduction in cell viability .

生化学分析

Biochemical Properties

2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile is known to interact with the H,K-ATPase enzyme, a key enzyme involved in gastric acid secretion . The compound competes with potassium ions (K+) for binding sites on the enzyme, thereby inhibiting its activity .

Cellular Effects

In cellular studies, 2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile has been shown to cause a dose-dependent reduction in cell viability . This suggests that the compound may influence cell function by affecting cellular metabolism and potentially impacting cell signaling pathways and gene expression.

Molecular Mechanism

The molecular mechanism of action of 2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile involves its binding to the H,K-ATPase enzyme, inhibiting its activity . This inhibition can lead to a decrease in gastric acid secretion, which may explain its anti-ulcer effects .

Dosage Effects in Animal Models

In animal models, specifically in male Wistar rats, 2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile showed 91% inhibition on gastric ulcers induced by pylorus ligation at a dosage of 20 mg/kg . This suggests that the effects of the compound can vary with different dosages.

特性

IUPAC Name |

2-(2-methyl-8-phenylmethoxyimidazo[1,2-a]pyridin-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O/c1-13-15(9-10-18)20-11-5-8-16(17(20)19-13)21-12-14-6-3-2-4-7-14/h2-8,11H,9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYKJFEPAUKAXNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=C(C2=N1)OCC3=CC=CC=C3)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10226971 | |

| Record name | SCH 28080 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10226971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76081-98-6 | |

| Record name | SCH 28080 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076081986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SCH 28080 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10226971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCH-28080 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00427X161I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile?

A: 2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile functions as a reversible inhibitor of the gastric proton pump (H+,K+-ATPase) [, , ]. It exhibits competitive inhibition with potassium ions (K+) at the binding site of this enzyme [, ]. This inhibition effectively suppresses gastric acid secretion, making it a potential therapeutic agent for ulcers and other acid-related disorders.

Q2: How does the structure of 2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile influence its activity?

A: Research suggests that specific structural features of 2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile are crucial for its interaction with the gastric proton pump. Studies involving mutations in the sixth transmembrane segment of the H+,K+-ATPase α-subunit, particularly at Glu-822, revealed a significant decrease in sensitivity to the compound []. This suggests Glu-822 plays a vital role in binding 2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile. Interestingly, this residue is not conserved in the Na+,K+-ATPase or other H+,K+-ATPases insensitive to the compound, potentially explaining its selectivity for the gastric proton pump [].

Q3: Beyond its inhibitory effect on acid secretion, does 2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile exhibit other activities relevant to gastric protection?

A: Yes, research suggests 2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile might be involved in regulating the activity of a phospholipid flippase found in gastric vesicles [, ]. This flippase translocates phospholipids like phosphatidylcholine, phosphatidylethanolamine, and phosphatidylserine across the membrane bilayer [, ]. Notably, the compound inhibits this flippase activity, and this inhibition correlates with its inhibition of a high-affinity Mg2+-ATPase activity present in the gastric vesicles []. This finding suggests a potential link between 2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile, phospholipid asymmetry, and gastric cytoprotection, warranting further investigation.

Q4: Has 2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile demonstrated efficacy in models beyond isolated cells or tissues?

A: Research shows that 2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile exhibits promising anti-ulcer activity in various animal models. It effectively inhibits gastric ulcers induced by cysteamine, reserpine, and stress in rats []. Importantly, its efficacy in these models appears to stem primarily from its potent antisecretory action []. These findings highlight its potential as a therapeutic agent for ulcer management.

Q5: What is the significance of developing stable cell lines expressing the gastric proton pump, and how does 2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile contribute to this research?

A: Stable cell lines expressing the functional gastric proton pump are invaluable tools for studying the enzyme's structure, function, and regulation []. Researchers have successfully developed cell lines co-expressing the α and β subunits of the gastric proton pump, which demonstrate K+-stimulated ATPase activity and proton transport sensitive to 2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile []. These cell lines provide a robust platform for further dissecting the mechanism of action of the compound and exploring its therapeutic potential.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

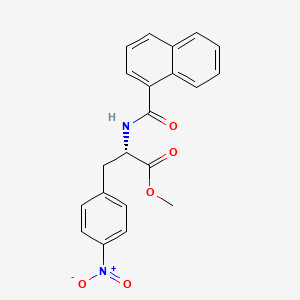

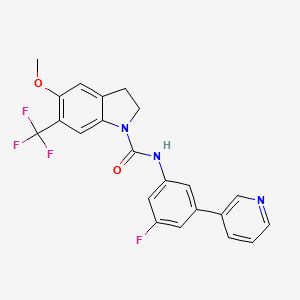

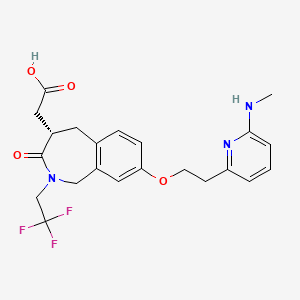

![(2'-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)(1'-methyl-6,7-dihydrospiro[furo[2,3-f]indole-3,4'-piperidin]-5(2H)-yl)methanone](/img/structure/B1680811.png)

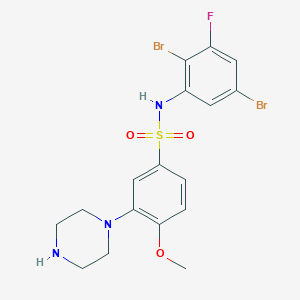

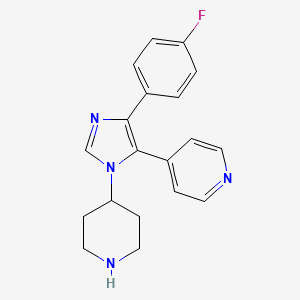

![(1'-ethyl-6,7-dihydro-5H-spiro[furo[2,3-f]indole-3,4'-piperidin]-5-yl)[2'-methyl-4'-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-4-yl]methanone](/img/structure/B1680816.png)

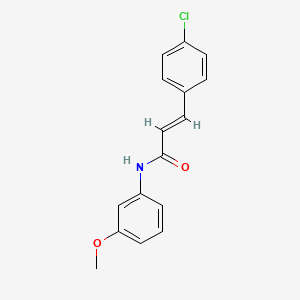

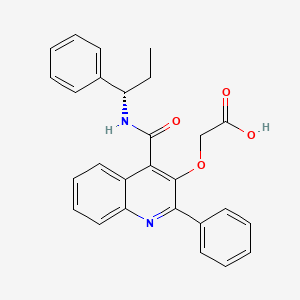

![{4-[(1-{[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino}cyclopentyl)methyl]phenoxymethyl}(phenyl)phosphinic acid](/img/structure/B1680819.png)

![(E)-3-(3,4-dichlorophenyl)-N-[5-[4-(5-hydroxy-1H-indol-3-yl)piperidin-1-yl]pentyl]prop-2-enamide](/img/structure/B1680825.png)